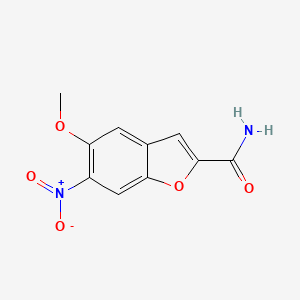![molecular formula C21H15NO3S B14380167 2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione CAS No. 88407-18-5](/img/structure/B14380167.png)
2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-(benzyloxy)thiophenol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interact with cytochrome P450 enzymes, affecting metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione: This compound shares a similar isoindole structure but has different substituents, leading to distinct properties and applications.
Phthalimides: Other phthalimide derivatives with varying substituents can be compared to highlight the unique features of 2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxy and sulfanyl substituents contribute to its versatility in various applications.
Eigenschaften
CAS-Nummer |
88407-18-5 |
|---|---|
Molekularformel |
C21H15NO3S |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
2-(4-phenylmethoxyphenyl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO3S/c23-20-18-8-4-5-9-19(18)21(24)22(20)26-17-12-10-16(11-13-17)25-14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI-Schlüssel |
SIWYWHCUGFXLGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)SN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



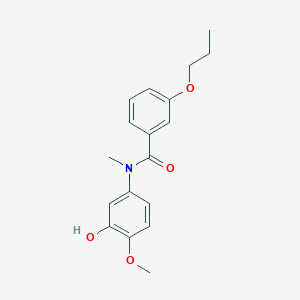
![Spiro[2.5]octan-2-ol](/img/structure/B14380095.png)
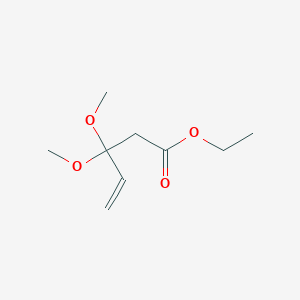

![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)
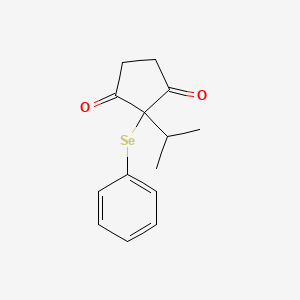
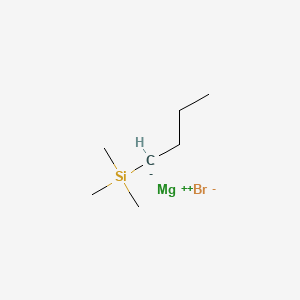
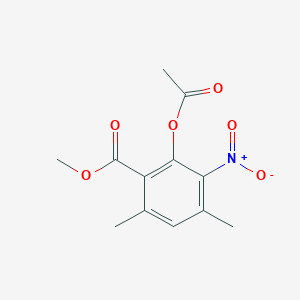
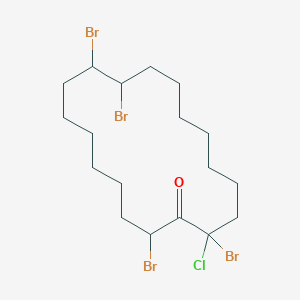
![1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one](/img/structure/B14380140.png)

![Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate](/img/structure/B14380156.png)
